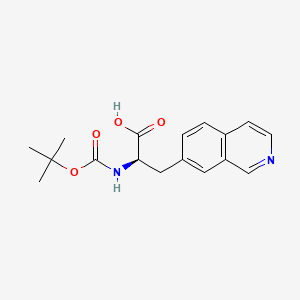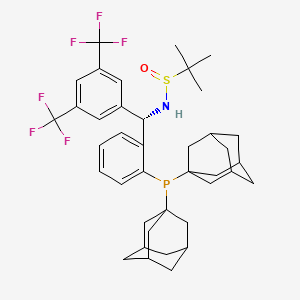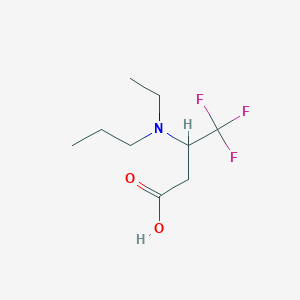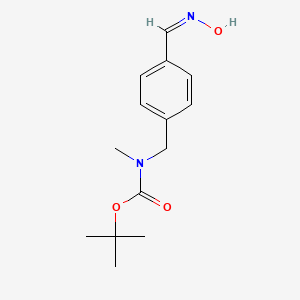
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is a chiral amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an isoquinoline moiety attached to the propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with an isoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated synthesis equipment and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The isoquinoline moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can remove the Boc group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction would yield the free amino acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Isoquinoline derivatives are known for their diverse biological activities, including anticancer and antimicrobial effects.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The Boc group can be removed under physiological conditions, revealing the active amino acid which can then participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(isoquinolin-7-yl)propanoic acid: Similar structure but without the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid: The enantiomer of the compound .
Isoquinoline-7-carboxylic acid: Lacks the amino acid backbone but retains the isoquinoline moiety.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is unique due to its combination of a chiral amino acid backbone with an isoquinoline moiety and a Boc protecting group. This combination imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(2R)-3-isoquinolin-7-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-12-6-7-18-10-13(12)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Clé InChI |
CKSQSUDAAXKBPL-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=CN=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)







![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
